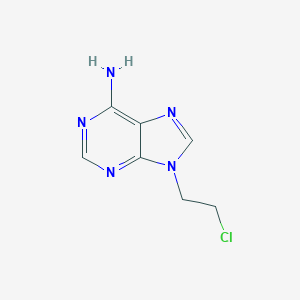
9-(2-Chloroethyl)-9H-purin-6-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of purine derivatives, including 9-(2-Chloroethyl)-9H-purin-6-amine, often involves strategies such as N-methylation of known 6-chloropurines followed by displacement reactions, showcasing the versatility of purine compounds in organic synthesis (Roggen & Gundersen, 2008). Advanced techniques employ phosphorus pentoxide in organic synthesis to generate 9-aryl-9H-purin-6-amines, illustrating the reactivity of different arylamine substituents in purine synthesis (El-Bayouki, Nielsen, & Pedersen, 1985).
Molecular Structure Analysis
The molecular structure of purine derivatives, including 9-(2-Chloroethyl)-9H-purin-6-amine, has been extensively studied using spectroscopic methods such as NMR, which helps in identifying the tautomers and understanding the tautomeric equilibria influenced by substituents (Gundersen et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 9-(2-Chloroethyl)-9H-purin-6-amine derivatives is influenced by the nature of substituents, as seen in alkylation reactions. Compounds with strongly electronegative substituents exhibit varied reactivity, which is critical for designing targeted chemical transformations and understanding the interaction with biological targets (Roggen & Gundersen, 2008).
Applications De Recherche Scientifique
-
Gas Detection
- Field: Environmental Science
- Application: Used in MEMS gas sensors for the detection of toxic and harmful gases .
- Method: WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor .
- Results: The sensor showed a response of 69% to 2-CEES gas with a concentration of 5.70 ppm at a working temperature of 340 °C .
-
Flame Retardants
-
Hemolysis and Eryptosis Induction
Safety And Hazards
This would involve studying the safety and hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
For a more detailed analysis, I would recommend consulting a chemistry textbook or a scientific database like PubMed or Scopus. If you have access to a university library, they may also be able to help you find more information. Please note that handling chemicals should always be done under the supervision of a trained professional and in accordance with all relevant safety guidelines. If you’re planning to synthesize or work with this compound, please make sure to do so in a controlled and safe environment.
Propriétés
IUPAC Name |
9-(2-chloroethyl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIXGDZXYORBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287371 | |
| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Chloroethyl)-9H-purin-6-amine | |
CAS RN |
19255-48-2 | |
| Record name | 19255-48-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



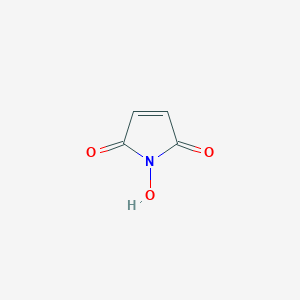

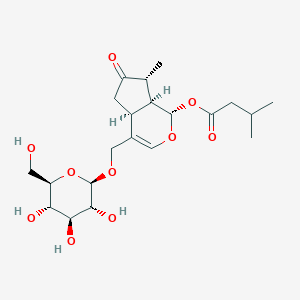
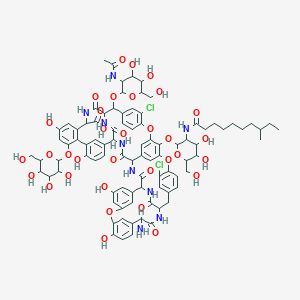
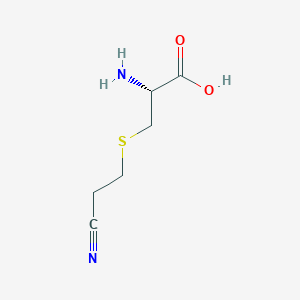
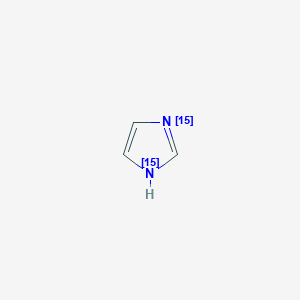
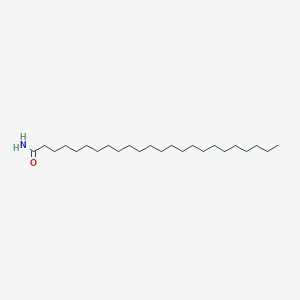
![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
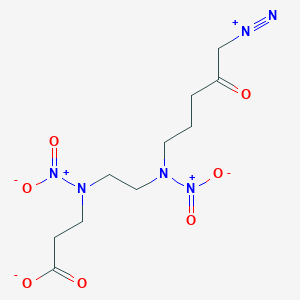
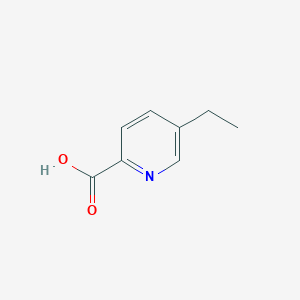

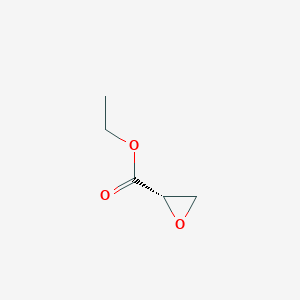
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)
